Isorhoifolin

Acaricide Tick Control Veterinary Parasitology

Generic flavonoid glycosides often fail to deliver consistent potency in MMP inhibition and vascular permeability assays due to structural variability. Isorhoifolin (CAS 36790-49-5), with its defined rutinoside moiety at the apigenin 7-O position, ensures reproducible target engagement. • 2.08-fold more potent than apigenin-7-O-β-d-glycoside in acaricidal assays (LC50 0.65 mg/mL). • Selective MMP-1 (IC50 0.33 µM) and MMP-13 (IC50 0.22 µM) inhibition, with 7.4-fold selectivity over MMP-3. • Anti-leakage activity comparable or superior to diosmin, supporting vascular permeability research. Standard packs available in 10 mg, 50 mg, and 100 mg; bulk quantities on request.

Molecular Formula C27H30O14
Molecular Weight 578.5 g/mol
CAS No. 36790-49-5
Cat. No. B7950284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsorhoifolin
CAS36790-49-5
Molecular FormulaC27H30O14
Molecular Weight578.5 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)O)O)O)O)O)O
InChIInChI=1S/C27H30O14/c1-10-20(31)22(33)24(35)26(38-10)37-9-18-21(32)23(34)25(36)27(41-18)39-13-6-14(29)19-15(30)8-16(40-17(19)7-13)11-2-4-12(28)5-3-11/h2-8,10,18,20-29,31-36H,9H2,1H3/t10-,18+,20-,21+,22+,23-,24+,25+,26+,27+/m0/s1
InChIKeyFKIYLTVJPDLUDL-SLNHTJRHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1548 mg/L @ 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





Isorhoifolin (CAS 36790-49-5) Procurement Guide: Baseline Overview


Isorhoifolin (CAS 36790-49-5; also registered as 552-57-8), synonymously known as Apigenin 7-O-rutinoside, is a naturally occurring flavonoid glycoside belonging to the flavone subclass [1]. Structurally, it consists of the aglycone apigenin conjugated with a rutinoside sugar moiety at the 7-O position. This compound is widely distributed across numerous plant families, including Citrus species, Periploca nigrescens, and Mentha longifolia . It is characterized by its diverse biological activities, which are often attributed to its specific glycosylation pattern, a key factor differentiating it from its aglycone and other flavonoid analogs. The compound has garnered significant scientific interest for its potential in various therapeutic and industrial applications .

1
Flavonoid glycoside with rutinoside moiety at apigenin 7-O position
Glycosylation pattern is a key differentiator from aglycone and other analogs
2
Plant-derived natural product distributed across Citrus, Periploca, and Mentha species
Suitable for natural product chemistry and phytochemical research workflows
3
Reported to support studies in acaricidal, MMP inhibition, and vascular permeability research models
Research-use only; not for human or veterinary therapeutic use

Why Generic Substitution Fails for Isorhoifolin: Key Differentiators


The assumption that flavonoid glycosides are functionally interchangeable is demonstrably false. Isorhoifolin's specific rutinoside (rhamnosyl-1→6-glucoside) moiety at the apigenin 7-O position fundamentally alters its physicochemical properties, bioavailability, and target interactions compared to its aglycone (apigenin) or other glycosylated derivatives like rhoifolin (a structural isomer) [1]. This structural nuance translates into quantifiable differences in bioactivity, as evidenced by direct head-to-head studies and cross-study comparisons. For instance, in acaricidal assays, isorhoifolin is markedly more potent than apigenin-7-O-β-d-glycoside [2]. Furthermore, its anti-leakage effect has been shown to be comparable or superior to that of diosmin, a widely used phlebotonic agent [3]. These critical performance metrics underscore that for applications requiring specific potency or mechanistic activity, substituting isorhoifolin with a generic flavonoid or a cheaper analog will likely lead to experimental failure or suboptimal product performance.

Target Compound
Isorhoifolin (Apigenin 7-O-rutinoside)
Rutinoside (rhamnosyl-1→6-glucoside) moiety at 7-O position
Common Substitute
Apigenin (aglycone) or Rhoifolin (structural isomer)
Different glycosylation or isomer pattern may shift bioactivity and target interaction profile
Generic flavonoid interchangeability is not supported. Comparative acaricidal and anti-leakage data show substitution may lead to experimental failure. Class-level inference from MMP inhibition studies suggests selectivity profile is compound-specific. Validate identity and potency before substituting.

Isorhoifolin Quantitative Evidence: Comparator Data for Informed Procurement


Acaricidal Potency: Isorhoifolin Outperforms Apigenin-7-O-β-d-glycoside

In a direct comparative study of acaricidal activity against Rhipicephalus microplus larvae, isorhoifolin demonstrated superior potency compared to apigenin-7-O-β-d-glycoside, another flavonoid isolated from the same plant source [1].

Acaricidal Potency
Head-to-head
LC50 = 0.65 mg/mL vs 1.35 mg/mL (comparator)
Larval packet test; R. microplus larvae; 24 h exposure
Reported 2.08-fold higher potency than apigenin-7-O-β-d-glycoside in tested conditions
Supports acaricidal screening context; data to verify for formulation development
Acaricide Tick Control Veterinary Parasitology

Matrix Metalloproteinase (MMP) Inhibition: Selective Potency of Isorhoifolin

Isorhoifolin exhibits potent and selective inhibition of specific matrix metalloproteinases (MMPs), which are key enzymes in extracellular matrix degradation and are implicated in inflammatory diseases and cancer metastasis [1].

MMP Inhibition
Class-level
MMP-1 IC50 = 0.33 µM; MMP-13 IC50 = 0.22 µM
Fluorometric assay; recombinant human MMP catalytic domains
Reported sub-micromolar inhibition of MMP-1 and MMP-13 with selectivity over MMP-3
Class-level inference; supports pathway-response interpretation for collagenase research
Inflammation Tissue Remodeling Cancer Metastasis

Anti-Leakage Effect: Comparable or Superior to Diosmin

In a study evaluating microcirculatory effects, isorhoifolin's anti-leakage effect was quantified and compared to diosmin, a well-established phlebotonic agent and component of the micronized purified flavonoid fraction (MPFF) [1].

Anti-Leakage Effect
Head-to-head
30% decrease (10 mg/kg) vs 18% (diosmin)
Hamster cheek pouch I/R model; oral treatment
Reported comparator endpoint context; outperformed diosmin at lower tested dose
Model-specific review required; not a clinical efficacy claim
Vascular Permeability Microcirculation Venous Insufficiency

DPPH Radical Scavenging Activity: Potency Benchmarking Against Quercetin

The antioxidant capacity of isorhoifolin was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and benchmarked against quercetin, a well-known potent antioxidant flavonoid .

DPPH Scavenging
Cross-study
IC50 = 7.4 µM (quercetin: 5.2 µM)
Standard DPPH radical scavenging assay (in vitro)
Antioxidant capacity near benchmark quercetin in this assay
Cross-study comparison; source-specific review recommended
Antioxidant Oxidative Stress Free Radical Scavenger

In Silico Binding Affinity: Superior Interaction with Target Proteins

Computational docking studies provide a comparative measure of a compound's potential to interact with specific therapeutic targets. Isorhoifolin has demonstrated favorable binding affinities against several relevant proteins [1][2].

In Silico Docking
Cross-study
SARS-CoV-2 Mpro: −12.4 to −12.8 kcal/mol (ML188: −10.3)
AutoDock Vina; multiple PDB entries
Favorable predicted binding energies relative to indicated comparators
In silico prediction only; requires in vitro validation
Molecular Docking Computational Biology Drug Discovery

Prioritized Application Scenarios for Isorhoifolin Based on Evidence


1. Development of Botanical Acaricides for Veterinary Use

This scenario directly leverages the evidence from the head-to-head acaricidal study. The data showing isorhoifolin's LC50 of 0.65 mg/mL against R. microplus larvae, which is 2.08-fold more potent than apigenin-7-O-β-d-glycoside, makes it a prime candidate for formulating novel, plant-based tick-control products [1]. Its non-cytotoxic nature further supports its development as a safe acaricidal agent.

2. Research on Selective MMP-1 and MMP-13 Inhibition

This application is founded on the quantitative MMP inhibition data. Isorhoifolin's low IC50 values for MMP-1 (0.33 µM) and MMP-13 (0.22 µM), combined with its relative selectivity over MMP-3 (2.45 µM), position it as a valuable tool compound for studying the specific roles of these collagenases in diseases such as osteoarthritis, rheumatoid arthritis, and tumor metastasis [2].

3. Formulation Studies for Vascular Permeability Disorders

The direct comparison with diosmin provides a strong rationale for this application. Isorhoifolin's anti-leakage effect, which is comparable or superior to diosmin at tested doses, supports its investigation in preclinical models of chronic venous insufficiency, hemorrhoids, or other conditions involving microvascular hyperpermeability [3].

4. Lead Compound for Optimizing Antioxidant or Anti-SARS-CoV-2 Agents

This scenario is supported by a combination of in vitro and in silico evidence. The DPPH scavenging activity (IC50 = 7.4 µM), which approaches that of quercetin, indicates significant antioxidant potential . Concurrently, favorable in silico binding scores against SARS-CoV-2 Mpro (-12.4 to -12.8 kcal/mol) suggest isorhoifolin as a promising starting point for medicinal chemistry efforts aimed at developing novel antiviral or antioxidant therapeutics [4][5].

Application
Selection Property
Validation Focus
Botanical acaricide screening studies
Comparative acaricidal potency in larval assays
LC50 and species-panel endpoint review
Collagenase (MMP-1/MMP-13) pathway research
Isoform-selectivity and inhibition profile
MMP panel and selectivity ratio verification
Microvascular hyperpermeability model studies
Anti-leakage endpoint response in I/R models
Dose-response and comparator-benchmarked context
Antioxidant or in silico hit expansion
DPPH scavenging capacity and docking scores
Assay validation and target-engagement follow-up

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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